molecular formula C21H20ClN3O2 B11350763 [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11350763
M. Wt: 381.9 g/mol
InChI Key: HEMBQBGGJJNLFR-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxazole derivative.

    Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE would depend on its specific biological target. Generally, it might interact with:

    Molecular targets: Enzymes, receptors, or ion channels.

    Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]MORPHOLINE: Contains a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of 1-(3-CHLOROPHENYL)-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C21H20ClN3O2/c1-15-5-7-16(8-6-15)20-14-19(23-27-20)21(26)25-11-9-24(10-12-25)18-4-2-3-17(22)13-18/h2-8,13-14H,9-12H2,1H3

InChI Key

HEMBQBGGJJNLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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